3-Ethoxy-6-methoxybenzo[D]isoxazole
Overview
Description
3-Ethoxy-6-methoxybenzo[D]isoxazole is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of an ethoxy group at the 3-position and a methoxy group at the 6-position on the benzo[D]isoxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-methoxybenzo[D]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-6-methoxybenzo[D]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
3-Ethoxy-6-methoxybenzo[D]isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-methoxybenzo[D]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-methoxybenzo[D]isoxazole
- 3-Methoxy-6-ethoxybenzo[D]isoxazole
- 3-Ethoxy-6-hydroxybenzo[D]isoxazole
Uniqueness
3-Ethoxy-6-methoxybenzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-6-methoxy-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURKVAVUPDGLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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